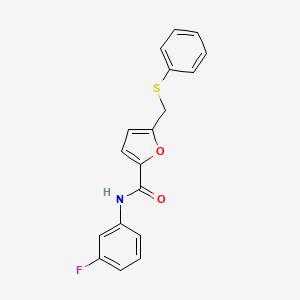![molecular formula C16H14N6O2S B2788597 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313552-35-1](/img/structure/B2788597.png)
8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BIP, is a heterocyclic compound that has been extensively studied for its potential in various scientific research applications. BIP is a purine derivative that has been synthesized through a number of methods, and its mechanism of action has been investigated in detail.
Mécanisme D'action
The mechanism of action of 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and by downregulating the expression of anti-apoptotic proteins. 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione has also been shown to inhibit the production of reactive oxygen species and to upregulate the expression of antioxidant enzymes, which contributes to its neuroprotective effects.
Biochemical and Physiological Effects:
8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, the upregulation of antioxidant enzymes, and the protection of neurons against oxidative stress-induced damage. 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione has also been shown to have low toxicity in normal cells and to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione is its potent anti-cancer activity against a variety of cancer cell lines, which makes it a promising candidate for further development as a cancer therapeutic. Another advantage is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. One limitation of 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies investigating its long-term toxicity and potential side effects.
Orientations Futures
For the research on 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione include the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further studies are also needed to investigate its mechanism of action in more detail and to identify potential targets for drug development. Additionally, studies investigating its long-term toxicity and potential side effects are needed to determine its safety for use in humans.
Méthodes De Synthèse
8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been synthesized through a number of methods, including the reaction of 7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-mercaptobenzimidazole in the presence of a base. Another method involves the reaction of 7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-chlorobenzimidazole in the presence of a base, followed by the reaction with sodium sulfide. The synthesis of 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione has also been achieved via a one-pot, three-component reaction involving the reaction of 7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-mercaptobenzimidazole and ethyl cyanoacetate in the presence of a base.
Applications De Recherche Scientifique
8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been investigated for its potential in various scientific research applications, including as an anti-cancer agent, as a neuroprotective agent, and as an anti-inflammatory agent. Studies have shown that 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S/c1-3-8-22-11-12(21(2)15(24)20-13(11)23)19-16(22)25-14-17-9-6-4-5-7-10(9)18-14/h3-7H,1,8H2,2H3,(H,17,18)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVAHYHPPGVBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

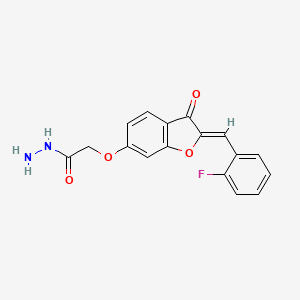
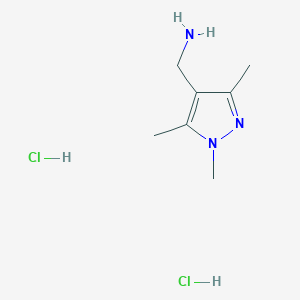
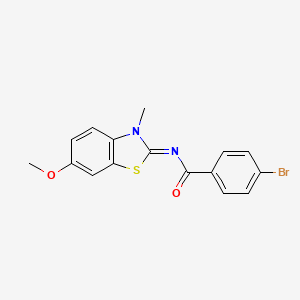
![N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]prop-2-enamide](/img/structure/B2788520.png)
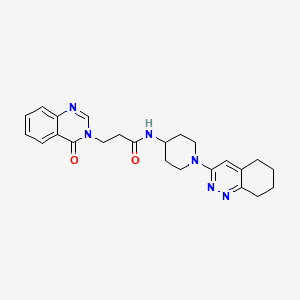
![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2788522.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2788526.png)
![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2788529.png)
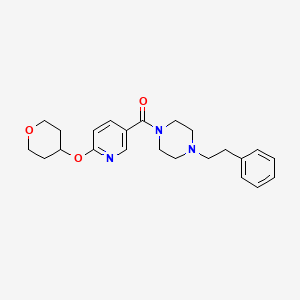
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2788532.png)

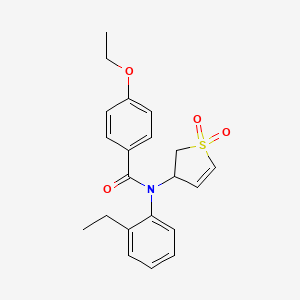
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2788535.png)
